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Introduction
Hordenine (N,N-dimethyltyramine) is a naturally occurring alkaloid found in a variety of plants,

most notably in germinating barley (Hordeum vulgare). It is a phenylethylamine derivative with

sympathomimetic properties, acting as a selective agonist of the dopamine D2 receptor. This

activity has garnered interest in its potential pharmacological applications, including its possible

role in the rewarding effects of beer consumption and its potential as a therapeutic agent.

Understanding the biosynthesis of hordenine is crucial for its potential biotechnological

production and for modulating its levels in barley for agricultural and industrial purposes. This

technical guide provides an in-depth overview of the hordenine biosynthesis pathway in barley,

including the key enzymes, intermediates, regulatory mechanisms, and detailed experimental

protocols for its study.

The Core Biosynthesis Pathway
The biosynthesis of hordenine in barley is a relatively straightforward pathway that begins with

the amino acid L-tyrosine. The pathway involves two key enzymatic steps: decarboxylation and

sequential N-methylation. The entire process is primarily localized in the roots of germinating

barley seedlings.

The key steps are as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10822031?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Decarboxylation of L-tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine to

produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TyDC).

First N-methylation: Tyramine is then methylated on the amino group to form N-

methyltyramine. This step is catalyzed by a tyramine N-methyltransferase (T-NMT), which

utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Second N-methylation: Finally, N-methyltyramine undergoes a second methylation to yield

hordenine. This reaction is catalyzed by an N-methyltyramine N-methyltransferase (NMT),

also using SAM as the methyl donor. It is possible that the same N-methyltransferase

enzyme catalyzes both methylation steps.

Caption: The biosynthetic pathway of hordenine in barley, starting from L-tyrosine.
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Quantitative Data
The concentration of hordenine and its precursors can vary significantly depending on the

barley cultivar, developmental stage, and environmental conditions. The following tables

summarize some of the available quantitative data.
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Metabolite Tissue Cultivar(s)
Concentration
Range (µg/g
dry weight)

Reference(s)

Hordenine Roots
Middle Eastern

Lines
up to 327 [1]

Hordenine Roots Various 100 - 500 [2]

N-

Methyltyramine
Roots Various 50 - 200 [2]

Tyramine Roots Various 10 - 50 [2]

Hordenine Commercial Beer Various 1.05 - 6.32 mg/L [3]

N-

Methyltyramine
Commercial Beer Various 0.59 - 4.61 mg/L [3]

Table 1: Concentration of Hordenine and its Precursors in Barley and Beer.

Enzyme Substrate Km (µM) Reference(s)

N-Methyltransferase

(Gramine pathway)

3-aminomethylindole

(AMI)
77 [4][5]

N-Methyltransferase

(Gramine pathway)

N-methyl-3-

aminomethylindole

(MAMI)

184 [4][5]

Tyrosine

Decarboxylase

(Barley roots)

L-tyrosine 450 [6]

Table 2: Kinetic Properties of Enzymes Involved in or Related to Alkaloid Biosynthesis in Barley.

(Note: Kinetic data for the specific N-methyltransferases in the hordenine pathway are not yet

fully characterized in the literature; the data for the gramine pathway N-methyltransferase is

provided for reference).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16664431/
https://www.researchgate.net/figure/Time-course-of-8days-of-hordenine-N-methyltyramine-NMT-and-tyramine-accumulation-in_fig3_361498097
https://www.researchgate.net/figure/Time-course-of-8days-of-hordenine-N-methyltyramine-NMT-and-tyramine-accumulation-in_fig3_361498097
https://www.researchgate.net/figure/Time-course-of-8days-of-hordenine-N-methyltyramine-NMT-and-tyramine-accumulation-in_fig3_361498097
https://www.researchgate.net/publication/237847082_THE_BIOGENESIS_OF_ALKALOIDS_VI_THE_FORMATION_OF_HORDENINE_AND_N-METHYLTYRAMINE_FROM_TYRAMINE_IN_BARLEY
https://www.researchgate.net/publication/237847082_THE_BIOGENESIS_OF_ALKALOIDS_VI_THE_FORMATION_OF_HORDENINE_AND_N-METHYLTYRAMINE_FROM_TYRAMINE_IN_BARLEY
https://pubmed.ncbi.nlm.nih.gov/6497850/
https://aboutplants.qtax.se/nmt/nmt.pdf
https://pubmed.ncbi.nlm.nih.gov/6497850/
https://aboutplants.qtax.se/nmt/nmt.pdf
https://academic.oup.com/pcp/article/15/3/429/1832378
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulation of Hordenine Biosynthesis
The biosynthesis of hordenine is a dynamic process regulated by both developmental cues and

environmental stresses. Gene expression studies have started to identify genes involved in this

regulation. For instance, the gene HORVU6Hr1G027650, which is related to 4-

hydroxyphenylpyruvate dioxygenase, has been shown to have a close regulatory relationship

with the levels of N-methyltyramine and hordenine in different barley lines[7].

Plant hormones, particularly jasmonic acid (JA) and abscisic acid (ABA), are known to be key

regulators of secondary metabolism in plants, including the biosynthesis of alkaloids. While the

direct signaling cascade leading to hordenine production is still under investigation, a plausible

model involves the perception of stress signals, leading to the activation of hormonal signaling

pathways that ultimately regulate the expression of the biosynthetic genes.

Caption: A putative signaling pathway for the regulation of hordenine biosynthesis in barley.
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Experimental Protocols
Extraction and Quantification of Hordenine and its
Precursors by HPLC-MS/MS
This protocol describes a general method for the extraction and analysis of hordenine, N-

methyltyramine, and tyramine from barley root tissue.

Materials:

Barley roots (fresh or freeze-dried)
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Liquid nitrogen

Mortar and pestle or tissue homogenizer

80% Methanol

0.1% Formic acid in water (Solvent A)

0.1% Formic acid in acetonitrile (Solvent B)

Centrifuge

Syringe filters (0.22 µm)

HPLC vials

HPLC-MS/MS system with a C18 column

Procedure:

Sample Preparation:

Harvest barley roots and immediately freeze them in liquid nitrogen to quench metabolic

activity.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a

cryogenic homogenizer.

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

Extraction:

Add 1 mL of ice-cold 80% methanol to the tissue powder.

Vortex thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Carefully collect the supernatant and transfer it to a new tube.
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For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of 80%

methanol, and the supernatants pooled.

Sample Cleanup:

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Analysis:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase: A gradient of Solvent A and Solvent B. A typical gradient might be:

0-2 min: 5% B

2-10 min: Linear gradient to 95% B

10-12 min: 95% B

12-12.1 min: Linear gradient to 5% B

12.1-15 min: 5% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS/MS Detection: Use multiple reaction monitoring (MRM) mode. The specific precursor-

to-product ion transitions for each analyte need to be determined using authentic

standards.

Hordenine: e.g., m/z 166.1 → 121.1

N-Methyltyramine: e.g., m/z 152.1 → 107.1

Tyramine: e.g., m/z 138.1 → 93.1

Quantification:
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Prepare a standard curve using authentic standards of hordenine, N-methyltyramine, and

tyramine.

Quantify the analytes in the samples by comparing their peak areas to the standard curve.

The use of a deuterated internal standard (e.g., hordenine-d6) is recommended for

improved accuracy.

Caption: A general experimental workflow for the quantification of hordenine and its precursors

in barley roots.
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In Vitro Assay for Tyrosine Decarboxylase (TyDC)
Activity
This protocol is adapted from methods used for plant TyDC assays and can be used to

measure the activity of this enzyme in barley root extracts.

Materials:

Barley root protein extract (see below for preparation)

Reaction buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol (DTT) and 0.1 mM

pyridoxal 5'-phosphate (PLP)

Substrate solution: 10 mM L-tyrosine in reaction buffer

Stopping solution: 1 M HCl

HPLC system with a UV detector

Procedure:

Protein Extraction:

Homogenize fresh or frozen barley roots in an ice-cold extraction buffer (e.g., 50 mM Tris-

HCl, pH 7.5, 10% glycerol, 1 mM EDTA, 1 mM DTT, and 1% PVPP).

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

Collect the supernatant containing the crude protein extract. Determine the protein

concentration using a standard method (e.g., Bradford assay).

Enzyme Assay:

Set up the reaction mixture in a microcentrifuge tube:

80 µL of reaction buffer
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10 µL of protein extract (adjust volume based on protein concentration)

Pre-incubate at 37°C for 5 minutes.

Initiate the reaction by adding 10 µL of the 10 mM L-tyrosine substrate solution.

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding 100 µL of 1 M HCl.

Include a control reaction where the protein extract is added after the stopping solution to

account for non-enzymatic conversion.

Product Quantification:

Centrifuge the stopped reaction mixture to pellet any precipitated protein.

Analyze the supernatant by HPLC to quantify the amount of tyramine produced.

HPLC conditions: C18 column, isocratic elution with a suitable mobile phase (e.g.,

methanol:water with 0.1% formic acid), and UV detection at a wavelength appropriate for

tyramine (e.g., 275 nm).

Calculate the specific activity of the enzyme (e.g., in nmol of tyramine produced per

minute per mg of protein).

In Vitro Assay for N-Methyltransferase (NMT) Activity
This protocol is a general method for measuring the activity of N-methyltransferases involved in

hordenine biosynthesis.

Materials:

Barley root protein extract

Reaction buffer: 100 mM Tris-HCl, pH 8.5

Substrate solution: 10 mM tyramine or N-methyltyramine in water
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Methyl donor: 1 mM S-adenosyl-L-[methyl-¹⁴C]methionine (¹⁴C-SAM) with a specific activity

of ~50 mCi/mmol

Stopping solution: 1 M NaOH

Scintillation cocktail

Ethyl acetate

Scintillation counter

Procedure:

Protein Extraction: Prepare a crude protein extract from barley roots as described for the

TyDC assay.

Enzyme Assay:

Set up the reaction mixture in a microcentrifuge tube:

50 µL of reaction buffer

10 µL of protein extract

10 µL of substrate solution (tyramine or N-methyltyramine)

Pre-incubate at 30°C for 5 minutes.

Initiate the reaction by adding 10 µL of ¹⁴C-SAM.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding 20 µL of 1 M NaOH.

Product Extraction and Quantification:

Add 500 µL of ethyl acetate to the stopped reaction mixture to extract the methylated

product (N-methyltyramine or hordenine).
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Vortex vigorously and then centrifuge to separate the phases.

Transfer 400 µL of the upper ethyl acetate phase to a scintillation vial.

Evaporate the ethyl acetate to dryness.

Add 5 mL of scintillation cocktail to the vial.

Measure the radioactivity using a scintillation counter.

Calculate the amount of product formed based on the specific activity of the ¹⁴C-SAM.

Conclusion
The biosynthesis of hordenine in barley is a well-defined pathway with significant implications

for both agriculture and pharmacology. Further research is needed to fully characterize the N-

methyltransferases involved and to elucidate the intricate regulatory networks that control its

production. The protocols and data presented in this guide provide a solid foundation for

researchers to delve deeper into the fascinating biochemistry of this important plant alkaloid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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